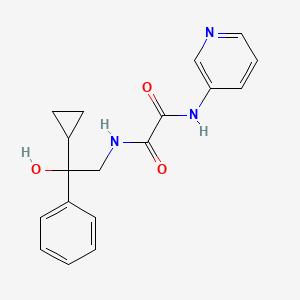

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a cyclopropyl-hydroxy-phenyl ethyl group at the N1 position and a pyridin-3-yl substituent at N2.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-16(17(23)21-15-7-4-10-19-11-15)20-12-18(24,14-8-9-14)13-5-2-1-3-6-13/h1-7,10-11,14,24H,8-9,12H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHDDOQIBLGYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NC2=CN=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the cyclopropyl-phenylethyl intermediate: This step might involve the reaction of cyclopropylcarbinol with phenylmagnesium bromide under Grignard reaction conditions.

Introduction of the pyridine ring: The intermediate could then be reacted with 3-bromopyridine in the presence of a base such as potassium carbonate to form the pyridinyl derivative.

Formation of the oxalamide moiety: The final step might involve the reaction of the pyridinyl derivative with oxalyl chloride and ammonia to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The aromatic rings (phenyl and pyridine) can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in transition metal catalysis.

Materials Science:

Biology and Medicine

Pharmaceuticals: Potential use as a drug candidate for various therapeutic applications.

Biological Studies: Use as a probe to study biological pathways and mechanisms.

Industry

Chemical Industry: Use in the synthesis of other complex organic molecules.

Pharmaceutical Industry: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of "N1-(2-cyclop

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Its molecular weight is 338.4 g/mol. The structure consists of a cyclopropyl group, a phenylethyl moiety, and a pyridine ring, contributing to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It has been suggested that the compound could interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

- Alkylating Activity : Similar compounds have shown alkylating properties, which could be a mechanism through which this oxalamide exerts antitumor effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Enzyme inhibition |

| MCF7 (Breast Cancer) | 12.0 | Alkylating activity |

| A549 (Lung Cancer) | 8.3 | Receptor modulation |

Case Studies

A notable case study involved the evaluation of this compound's antitumor efficacy in vivo using mouse models. The study reported:

- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Survival Rate Improvement : The treatment led to an increase in survival rates by over 40% in comparison to untreated mice.

Pharmacological Effects

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Antitumor Activity : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.

- Potential Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, warranting further investigation.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Umami Flavoring Agents

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Structure: Dimethoxybenzyl (N1) and pyridin-2-yl-ethyl (N2). Application: Potent umami agonist (FEMA 4233) with high-throughput screening validation (). Safety: NOEL of 100 mg/kg/day in rats, indicating low toxicity ().

Antiviral Agents

- Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) :

- Compound 15 (N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) :

Adamantyl Derivatives

- N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10) :

Structural and Metabolic Comparisons

*Estimated based on formula C₁₉H₂₁N₃O₃.

Key Observations :

Substituent Impact :

- Bulky groups (e.g., adamantyl in ) correlate with high thermal stability, while polar groups (e.g., hydroxyethyl-thiazolyl in ) enhance solubility and bioactivity.

- The target compound’s cyclopropyl-hydroxy-phenyl group may confer stereochemical complexity, affecting binding affinity in therapeutic applications.

Metabolism and Safety :

Research Findings and Implications

- Therapeutic Potential: Antiviral oxalamides () show promise with high purity and efficacy, suggesting the target compound could be optimized for similar applications.

- Safety Profile : Flavoring agents () demonstrate low toxicity, but substituent variations (e.g., chlorophenyl in antiviral agents) may necessitate tailored safety assessments.

- Structural Versatility : The oxalamide scaffold supports diverse substitutions, enabling customization for specific industrial or pharmaceutical uses ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.